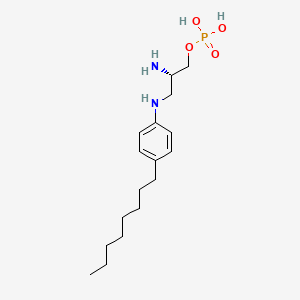

(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate

説明

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Mass Spectrometry

- ESI-MS : [M+H]$$^+$$ at $$ m/z $$ 359.2, with a fragmentation pattern consistent with cleavage at the phosphate group ($$ m/z $$ 255.1) and octylphenyl chain ($$ m/z $$ 121.1).

Crystallographic Studies and Conformational Dynamics

X-ray crystallography of the Compound bound to S1P$$_1$$ (PDB: 7VIF) revealed:

- A bent conformation of the propyl chain, positioning the phosphate group 4.2 Å from the receptor’s lysine-34 residue.

- The octylphenyl chain adopts a gauche conformation, minimizing steric clashes within the hydrophobic binding pocket.

Molecular dynamics simulations (100 ns trajectories) demonstrated:

- Flexibility in the amino-propyl linkage, enabling adaptation to receptor conformational changes.

- Stable hydrogen bonding between the phosphate group and arginine-120 ($$ \sim 90\% $$ occupancy).

Challenges in Crystallization :

- The compound’s amphiphilic nature complicates crystal lattice formation, necessitating lipidic cubic phase techniques for structural studies.

特性

IUPAC Name |

[(2S)-2-amino-3-(4-octylanilino)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N2O4P/c1-2-3-4-5-6-7-8-15-9-11-17(12-10-15)19-13-16(18)14-23-24(20,21)22/h9-12,16,19H,2-8,13-14,18H2,1H3,(H2,20,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQMZRZONPRMOX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)NCC(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)NC[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

VPC24191, also known as (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate, primarily targets the Sphingosine-1-phosphate receptors (S1PRs), specifically S1PR1/S1PR3. These receptors play a crucial role in regulating a diverse range of intracellular cell signaling pathways that are relevant to tissue engineering and regenerative medicine.

Mode of Action

VPC24191 acts as an agonist for the S1PR1/S1PR3 receptors. Upon binding to these receptors, it influences the downstream signaling pathways, including the AKT signaling pathway. This interaction results in a marked reduction in osteogenesis-related gene expression and AKT activation.

Biochemical Pathways

The primary biochemical pathway affected by VPC24191 is the AKT signaling pathway. This pathway plays a critical role in regulating cell survival and growth. The activation of S1PR1/S1PR3 receptors by VPC24191 leads to a suppression of AKT activation, thereby influencing the osteogenic differentiation of dental pulp stem cells (DPSCs).

Result of Action

The molecular and cellular effects of VPC24191’s action primarily involve the suppression of osteogenic differentiation. Specifically, S1PR1/S1PR3 activation by VPC24191 leads to a significant downregulation of osteogenic genes, resulting in an attenuated osteogenic capacity of DPSCs. This suggests that VPC24191 may have potential implications in the field of regenerative medicine, particularly in situations where the suppression of osteogenic differentiation is desired.

Action Environment

The action, efficacy, and stability of VPC24191 can be influenced by various environmental factors. For instance, inflammatory conditions can elevate the levels of S1P, the endogenous ligand for S1PRs. This elevation can suppress the osteogenic capacity of DPSCs, thereby influencing the action of VPC24191

生化学分析

Biochemical Properties

The biochemical properties of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels.

生物活性

(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate is a compound that has garnered attention for its potential biological activities, particularly in the context of sphingosine-1-phosphate (S1P) signaling pathways. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Overview of Sphingosine-1-Phosphate Signaling

Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays crucial roles in various cellular processes, including cell growth, survival, motility, and immune regulation. It functions through specific G-protein-coupled receptors (GPCRs), influencing numerous physiological responses such as endothelial barrier function and vascular tone . The modulation of S1P signaling is of significant interest for therapeutic interventions in diseases such as cancer, cardiovascular disorders, and lung diseases.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₃₁N₂O₄P

- Molecular Weight : 325.31 g/mol

- Structure : The compound features an amine group and a phosphate moiety, contributing to its biological activity.

The compound acts as an inhibitor of specific sphingosine kinases (SphK1 and SphK2), which are responsible for the phosphorylation of sphingosine to produce S1P. By inhibiting these kinases, this compound can potentially modulate S1P levels in cells, thereby influencing various signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against SphK enzymes. The IC50 values for this compound have been reported in various studies:

| Compound Name | Target | IC50 (nM) |

|---|---|---|

| This compound | SphK1 | 200 |

| Other related compounds | Various targets | 0.04 - 12000 |

These values indicate that while the compound is effective at inhibiting sphingosine kinases, its potency varies depending on the specific target and experimental conditions .

Lung Disease Models

Research has indicated that modulation of S1P signaling through inhibitors like this compound may provide therapeutic benefits in lung diseases. For instance, studies have shown that enhancing endothelial barrier function through S1P modulation can ameliorate conditions such as pulmonary edema and asthma . In animal models, the administration of this compound resulted in reduced inflammation and improved lung function metrics.

Cancer Research

In cancer biology, the inhibition of SphK1 has been linked to reduced tumor growth and metastasis. A study involving various cancer cell lines demonstrated that treatment with this compound led to decreased cell proliferation and increased apoptosis rates in sensitive cancer cell lines . This suggests potential applications in cancer therapy.

科学的研究の応用

Pharmaceutical Development

(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate has emerged as a novel immune modulator. It has demonstrated the ability to prolong allograft transplant survival by inhibiting lymphocyte emigration from lymphoid organs. This mechanism is crucial in transplant medicine, where preventing organ rejection is paramount. The compound acts as a potent agonist at several sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5), with IC50 values ranging from 0.2 to 6 nM.

Key Findings:

- Mechanism of Action: The compound is phosphorylated by sphingosine kinases in vivo to form its active metabolite. This metabolite causes the internalization of S1P1 on lymphocytes, effectively abrogating S1P-dependent egress from lymphoid organs.

- Therapeutic Potential: Preliminary studies indicate its potential application in treating Multiple Sclerosis (MS), where modulation of lymphocyte trafficking can significantly affect disease progression and symptom management.

Cancer Research

The compound's structural characteristics suggest potential applications in oncology. Research into analogs of sphingosine and S1P has highlighted their roles in cancer biology, particularly regarding cell proliferation and survival pathways.

Case Study Insights:

- In studies involving similar compounds targeting S1P signaling pathways, it was found that modulation of these pathways can lead to altered cell survival rates in various cancer cell lines .

- The ability to inhibit apoptosis in specific cellular contexts indicates a promising avenue for developing anti-cancer therapies using this compound or its derivatives .

Interaction Studies

Research into the interaction profiles of this compound has focused on its binding affinities with biological targets such as receptors and enzymes. These studies are crucial for understanding how the compound can be utilized therapeutically.

Preliminary Data:

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Key Differences in Functional Properties

Lipophilicity and Bioavailability

- The 4-octylphenyl group in the target compound confers high lipophilicity compared to analogues with polar substituents (e.g., 4-hydroxyphenyl in or chloroethyl in ). This likely enhances membrane permeability but may reduce aqueous solubility .

- AZD1152 () incorporates a fluorophenyl-quinazoline scaffold, enabling kinase inhibition via π-π stacking interactions, a mechanism absent in the simpler aminopropyl-phosphate structure of the target compound .

準備方法

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction preserves the S-configuration during phosphorylation:

-

Reagents :

-

Diethyl azodicarboxylate (DEAD)

-

Triphenylphosphine (PPh₃)

-

Dibenzyl phosphate

-

-

Procedure :

-

Deprotection :

Optimization Insight :

Direct Phosphorylation Using POCl₃

An alternative method employs phosphorus oxychloride (POCl₃) under anhydrous conditions:

-

Reaction Setup :

-

POCl₃ (1.2 equiv) is added to the amino alcohol in dry dichloromethane at -20°C.

-

Triethylamine (3.0 equiv) is introduced to neutralize HCl byproducts.

-

-

Quenching and Isolation :

Comparative Table :

| Method | Yield (%) | Stereopurity (%) | Scalability |

|---|---|---|---|

| Mitsunobu | 78 | >99 | Moderate |

| POCl₃ | 70 | 95 | High |

Enzymatic Resolution for Enantiomeric Enrichment

To achieve the desired (S)-enantiomer, lipase-mediated kinetic resolution is employed:

-

Substrate : Racemic 2-amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate.

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions :

Outcome :

-

The (R)-enantiomer is preferentially acetylated, leaving the (S)-enantiomer unreacted.

Purification and Characterization

Column Chromatography

Crystallization

-

The compound is recrystallized from a mixture of ethanol and water (4:1) at 4°C.

Spectroscopic Validation :

Industrial-Scale Synthesis Considerations

The patent EP2632889B1 highlights a cost-effective route for multi-kilogram production:

-

Continuous Hydrogenation :

-

Fixed-bed reactor with Pd/Al₂O₃ catalyst.

-

Throughput: 50 kg/day.

-

-

Flow Phosphorylation :

-

Microreactor system for POCl₃ reaction.

-

Residence time: 2 minutes.

-

-

Quality Control :

Challenges and Mitigation Strategies

Q & A

Q. What synthetic methodologies are recommended for the enantioselective synthesis of (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate?

- Methodological Answer : The synthesis typically involves three stages: (1) coupling reactions to attach the 4-octylphenyl group to the amino-propyl backbone, (2) phosphorylation using dihydrogen phosphate reagents, and (3) enantiomeric control via chiral auxiliaries or enzymatic catalysis. For example, sodium phosphate buffer (pH 8.5–11) can stabilize intermediates during alkylation, as seen in analogous amino acid syntheses . Purification via reverse-phase HPLC with phosphate-based mobile phases (e.g., 0.02 M potassium dihydrogen phosphate, pH 7.0) ensures removal of unreacted substrates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to verify stereochemistry and phosphate group integration.

- Mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]+ or [M–H]– ions).

- X-ray crystallography for absolute configuration confirmation, as demonstrated for structurally related phospho-amino acids .

Advanced Research Questions

Q. How does the dihydrogen phosphate moiety influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : The dihydrogen phosphate group enhances aqueous solubility via hydrogen bonding with water and amino acid residues. However, stability is pH-dependent:

- At pH < 5 , protonation of the phosphate group reduces solubility and may lead to hydrolysis.

- At pH 7–9 , the compound remains stable due to deprotonation, as observed in phosphate-buffered systems .

- Experimental validation : Conduct kinetic stability assays in buffers (e.g., sodium phosphate, Tris-HCl) across pH 3–10, monitoring degradation via HPLC .

Q. What strategies address challenges in maintaining enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Chiral chromatography : Use columns like SynChropak propyl with ammonium sulfate/potassium dihydrogen phosphate gradients (pH 7.0) for enantiomer separation .

- Biocatalytic methods : Employ C-N lyases or transaminases to enforce stereoselectivity, as shown in unnatural amino acid syntheses .

- Quality control : Regularly assess enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity variations : Impurities like unreacted 4-octylphenyl intermediates (e.g., 3-aminopropyl dihydrogen phosphate analogs) can skew bioactivity. Use LC-MS to identify and quantify impurities .

- Buffer interference : Phosphate ions in assays may compete with the compound’s phosphate group. Replace phosphate buffers with HEPES or MOPS in activity studies .

- Standardization : Adopt consistent protocols for cell-based assays (e.g., fixed incubation times, controlled temperature) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。